molecular formula C22H23ClN2O2 B5201679 3-(4-benzyl-1-piperidinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione

3-(4-benzyl-1-piperidinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione

Katalognummer B5201679
Molekulargewicht: 382.9 g/mol
InChI-Schlüssel: GJKTULAZDMNZQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-benzyl-1-piperidinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as BDZ-1 and belongs to the class of pyrrolidinone derivatives. BDZ-1 has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Wirkmechanismus

BDZ-1 exerts its effects through a variety of mechanisms, including the modulation of GABA receptors and the inhibition of dopamine and norepinephrine reuptake. GABA is an inhibitory neurotransmitter that plays a role in the regulation of anxiety and stress responses, while dopamine and norepinephrine are neurotransmitters that play a role in reward processing and mood regulation.
Biochemical and Physiological Effects:
BDZ-1 has been found to have a variety of biochemical and physiological effects, including the ability to modulate GABA receptors, inhibit the reuptake of dopamine and norepinephrine, and increase the release of serotonin. These effects make it a promising candidate for further research in the areas of addiction, depression, and anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

BDZ-1 has several advantages for use in lab experiments, including its ability to modulate GABA receptors and inhibit the reuptake of dopamine and norepinephrine. However, it also has limitations, including the potential for side effects and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for research on BDZ-1, including further studies on its mechanism of action, potential therapeutic applications in the treatment of addiction, depression, and anxiety disorders, and the development of new derivatives with improved efficacy and reduced side effects. Additionally, research on the potential interactions between BDZ-1 and other drugs or substances could provide valuable insights into its safety and efficacy.

Synthesemethoden

BDZ-1 can be synthesized using a variety of methods, including the reaction of 4-chlorophenylacetic acid with benzylamine to form 4-benzyl-1-piperidinecarboxylic acid, which is then reacted with 2,5-dioxo-pyrrolidine to form BDZ-1. Other methods involve the use of different reagents and starting materials, but the overall process remains similar.

Wissenschaftliche Forschungsanwendungen

BDZ-1 has been studied extensively for its potential applications in scientific research. It has been found to have a variety of effects on the central nervous system, including the ability to modulate GABA receptors and inhibit the reuptake of dopamine and norepinephrine. These effects make it a promising candidate for further research in the areas of addiction, depression, and anxiety disorders.

Eigenschaften

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c23-18-6-8-19(9-7-18)25-21(26)15-20(22(25)27)24-12-10-17(11-13-24)14-16-4-2-1-3-5-16/h1-9,17,20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKTULAZDMNZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.